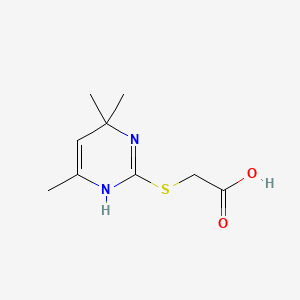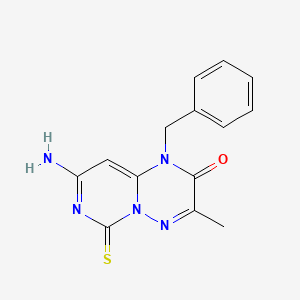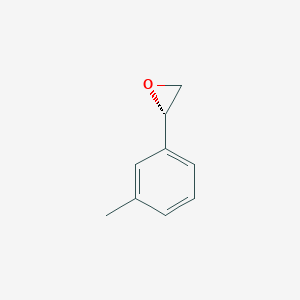
(2R)-2-(3-Methylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Methylphenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which imparts significant reactivity due to ring strain. This particular compound features a 3-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselectivity. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand such as diethyl tartrate.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidation of styrene derivatives using peracids like m-chloroperbenzoic acid (m-CPBA). This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(3-Methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Epoxides: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Methylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other materials.
Wirkmechanismus
The reactivity of (2R)-2-(3-Methylphenyl)oxirane is primarily due to the strained three-membered ring of the oxirane. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(3-Methylphenyl)oxirane: The enantiomer of (2R)-2-(3-Methylphenyl)oxirane, differing in the spatial arrangement of atoms.
Styrene Oxide: Lacks the methyl group on the phenyl ring, making it less sterically hindered.
Phenyl Oxirane: Similar structure but without the methyl substitution.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for enantioselective synthesis and specialized applications in various fields.
Eigenschaften
CAS-Nummer |
132073-81-5 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2R)-2-(3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
HLGUPCNLTKMZDU-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H]2CO2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




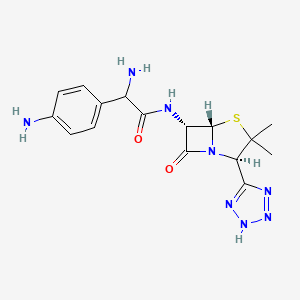
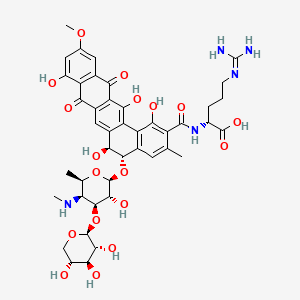
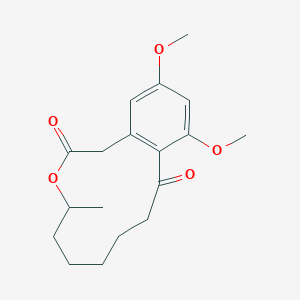
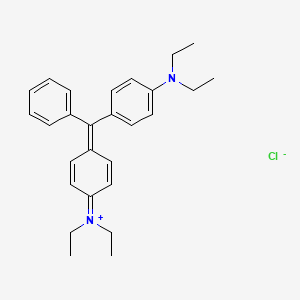

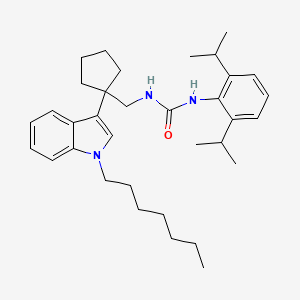
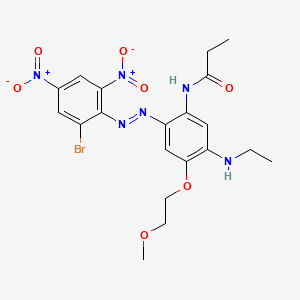
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
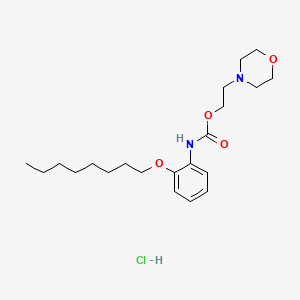
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
